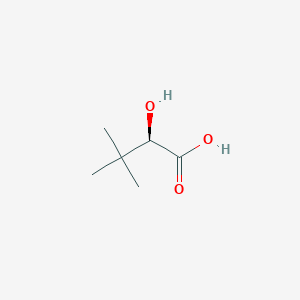
(R)-2-hydroxy-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-2-hydroxy-3,3-dimethylbutanoic acid is a chiral organic compound with the molecular formula C6H12O3. It is an important intermediate in organic synthesis and has various applications in the fields of chemistry, biology, and medicine. The compound is characterized by the presence of a hydroxyl group (-OH) and a carboxylic acid group (-COOH) attached to a butane backbone with two methyl groups at the third carbon position.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-2-hydroxy-3,3-dimethylbutanoic acid can be achieved through several methods. One common approach is the asymmetric reduction of 3,3-dimethyl-2-oxobutanoic acid using chiral catalysts. Another method involves the use of enzymatic resolution techniques to separate the ®-enantiomer from a racemic mixture.
Industrial Production Methods
Industrial production of ®-2-hydroxy-3,3-dimethylbutanoic acid often involves the use of biocatalysts or chemical catalysts to achieve high enantioselectivity. The process typically includes steps such as fermentation, extraction, and purification to obtain the desired product with high purity and yield.
化学反应分析
Types of Reactions
®-2-hydroxy-3,3-dimethylbutanoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: 3,3-dimethyl-2-oxobutanoic acid or 3,3-dimethylbutanoic acid.
Reduction: 2-hydroxy-3,3-dimethylbutanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
®-2-hydroxy-3,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound is used in the study of metabolic pathways and enzyme mechanisms.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and bioactive compounds.
Industry: The compound is used in the production of fine chemicals and as a precursor for the synthesis of polymers and other materials.
作用机制
The mechanism of action of ®-2-hydroxy-3,3-dimethylbutanoic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and carboxylic acid groups allow it to participate in hydrogen bonding and electrostatic interactions with enzymes and receptors. These interactions can modulate the activity of enzymes and influence various biochemical processes.
相似化合物的比较
®-2-hydroxy-3,3-dimethylbutanoic acid can be compared with other similar compounds such as:
(S)-2-hydroxy-3,3-dimethylbutanoic acid: The enantiomer of the compound with different stereochemistry.
3-hydroxybutanoic acid: A structurally similar compound with a different substitution pattern.
2-hydroxy-3-methylbutanoic acid: Another similar compound with a different methyl group arrangement.
The uniqueness of ®-2-hydroxy-3,3-dimethylbutanoic acid lies in its specific stereochemistry and the presence of two methyl groups at the third carbon position, which can influence its reactivity and interactions with biological molecules.
生物活性
(R)-2-hydroxy-3,3-dimethylbutanoic acid, also known as hydroxypivalic acid, is a chiral organic compound with significant biological activity. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
This compound has the molecular formula C6H12O3 and features a hydroxyl group attached to a branched aliphatic chain. The compound's stereochemistry contributes to its biological interactions, particularly within neurotransmission pathways.
Neurotransmission Modulation
Research indicates that this compound may interact with the GABAergic system, similar to gamma-hydroxybutyric acid (GHB). This interaction could influence neurotransmitter release, potentially leading to effects such as relaxation and euphoria.
Antimicrobial Properties
A study highlighted the antimicrobial effects of various derivatives of hydroxy acids, including this compound. These compounds exhibited significant activity against methicillin-resistant Staphylococcus aureus (MRSA) and other bacterial strains. The antibacterial efficacy was comparable or superior to established antibacterial agents .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Catalytic Oxidation : This method involves the oxidation of 2,2-dimethyl-1-butanol.
- Mechanochemical Synthesis : Recent advancements have explored solvent-free synthesis techniques that enhance yield and reduce environmental impact .
Case Study 1: Neuropharmacological Effects
In a pharmacological study, this compound was administered to subjects to evaluate its effects on mood and cognition. Results indicated an increase in relaxation and a decrease in anxiety levels, suggesting its potential as an anxiolytic agent .
Case Study 2: Antibacterial Efficacy
In vitro tests demonstrated that derivatives of this compound exhibited strong antibacterial properties. The study compared these compounds against standard antibiotics and found that they were effective in inhibiting bacterial growth without significant cytotoxicity to normal cell lines .
Applications
The diverse biological activities of this compound suggest several potential applications:
- Therapeutics : As a candidate for treating anxiety disorders and bacterial infections.
- Organic Synthesis : Utilized as a building block for synthesizing more complex organic molecules.
属性
CAS 编号 |
22146-57-2 |
|---|---|
分子式 |
C6H12O3 |
分子量 |
132.16 g/mol |
IUPAC 名称 |
(2R)-2-methoxy-2-methylbutanoic acid |
InChI |
InChI=1S/C6H12O3/c1-4-6(2,9-3)5(7)8/h4H2,1-3H3,(H,7,8)/t6-/m1/s1 |
InChI 键 |
ILPPBAVVZSUKHB-ZCFIWIBFSA-N |
SMILES |
CC(C)(C)C(C(=O)O)O |
手性 SMILES |
CC[C@](C)(C(=O)O)OC |
规范 SMILES |
CCC(C)(C(=O)O)OC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















